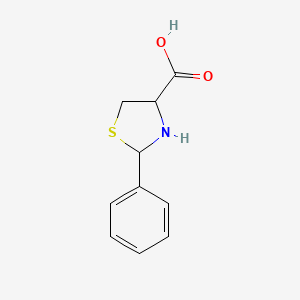
2-苯并噻唑烷-4-羧酸
描述
2-Phenylthiazolidine-4-carboxylic acid is a chemical compound with the molecular formula C10H11NO2S . It has a molecular weight of 209.27 g/mol . The IUPAC name for this compound is 2-phenyl-1,3-thiazolidine-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for 2-Phenylthiazolidine-4-carboxylic acid isInChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13) . The Canonical SMILES for this compound is C1C(NC(S1)C2=CC=CC=C2)C(=O)O . Physical And Chemical Properties Analysis
2-Phenylthiazolidine-4-carboxylic acid has a density of 1.3±0.1 g/cm3, a boiling point of 433.6±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 72.7±3.0 kJ/mol and a flash point of 216.0±28.7 °C .科学研究应用
微波辅助合成: 高文秀(2007)的一项研究探索了使用微波技术快速合成 2-苯并噻唑烷-4-羧酸。该研究证明了微波技术在合成光学活性化合物方面的有效性,突出了其简单、安全、快速和高产率 (高, 2007).
差向异构化研究: 长泽、高恩和白田(1981)研究了中性质子溶剂中 2-取代噻唑烷-4-羧酸在 C-2 位的差向异构化。这项研究提供了对这些化合物的稳定性和化学行为的见解 (长泽,高恩,& 白田, 1981).
抗菌应用: 宋等人(2009)合成了 2-芳基噻唑烷-4-羧酸衍生物并评估了它们的抗菌活性。一些衍生物表现出有效的抗菌活性,表明它们作为抗菌剂的潜在用途 (宋等人, 2009).
生成和反应性: 梅洛等人(2004)研究了 2-苯并噻唑烷-4-羧酸衍生物的生成和反应性,有助于了解其化学反应性和在合成中的潜在应用 (梅洛等人, 2004).
分子内偶极环加成: 梅洛等人(1999)的另一项研究重点关注了衍生自 2-苯并噻唑烷-4-羧酸的中间离子物种的分子内 1,3-偶极环加成。这项研究对于合成新的 1H-吡咯并[1,2-c]噻唑衍生物具有重要意义 (梅洛等人, 1999).
测定方法: 布拉德汉姆、卡特西姆普拉斯和伍德(1965)描述了测定与 2-苯并噻唑烷-4-羧酸相关的 2-亚氨基噻唑烷-4-羧酸的方法。这项研究为分析尿液等复杂混合物中的此类化合物提供了技术 (布拉德汉姆, 卡特西姆普拉斯, & 伍德, 1965).
抗癌活性: 库马尔等人(2013)从 2-苯并噻唑烷-4-羧酸合成了螺吡咯烷-噁吲哚衍生物,发现这些衍生物对人乳腺癌细胞系表现出有希望的抗癌活性 (库马尔等人, 2013).
半胱氨酸前体和抗肿瘤剂: Recasens 等人(1992)研究了 2-苯并噻唑烷-4-羧酸盐作为半胱氨酸前体的用途及其对大鼠肿瘤生长的影响。该研究提供了对这些化合物的生化和生理意义的见解 (Recasens 等人, 1992).
作用机制
Target of Action
This compound is part of a collection of rare and unique chemicals used by early discovery researchers .
Mode of Action
It’s known that carboxylic acids, which this compound is a derivative of, can undergo nucleophilic acyl substitution reactions . This involves the carboxylic acid reacting with a nucleophile, leading to a substitution at the acyl carbon .
Biochemical Pathways
Derivatives of this compound have been studied for their radioprotective properties , suggesting potential involvement in pathways related to DNA repair and cellular response to radiation .
Result of Action
Studies on its derivatives suggest potential radioprotective effects .
安全和危害
2-Phenylthiazolidine-4-carboxylic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If skin irritation persists, seek medical advice .
属性
IUPAC Name |
2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDYQBFYMBALBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284363 | |
| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylthiazolidine-4-carboxylic acid | |
CAS RN |
42607-21-6 | |
| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42607-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carboxy-2-phenylthiazolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 2-phenylthiazolidine-4-carboxylic acid derivatives in medicinal chemistry?
A1: Research suggests that derivatives of 2-phenylthiazolidine-4-carboxylic acid exhibit promising anti-cancer activity. Specifically, spiropyrrolidine-oxindole derivatives, synthesized via a 1,3-dipolar cycloaddition reaction involving 2-phenylthiazolidine-4-carboxylic acid, have shown efficacy against human breast cancer cell lines []. Additionally, studies have investigated the radioprotective properties of 2-phenylthiazolidine-4-carboxylic acid derivatives [, ].
Q2: How does the structure of 2-phenylthiazolidine-4-carboxylic acid lend itself to the synthesis of diverse derivatives?
A2: The structure of 2-phenylthiazolidine-4-carboxylic acid contains both a thiazolidine ring and a carboxylic acid functional group, offering multiple sites for chemical modification. This allows for the introduction of various substituents and the formation of diverse derivatives. For instance, researchers have synthesized S-methylmethionine sulfonium (SMMS) derivatives by modifying the carboxylic acid group. These derivatives demonstrated skin-protective effects against ultraviolet radiation [].
Q3: Can you provide an example of a specific reaction involving 2-phenylthiazolidine-4-carboxylic acid and discuss its significance?
A3: One notable reaction is the generation of 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates from N-acyl derivatives of (2R,4R)-2-phenylthiazolidine-4-carboxylic acid [, ]. These mesoionic compounds can undergo intramolecular 1,3-dipolar cycloaddition reactions, leading to the synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives. This reaction is particularly significant as it offers a route to enantiomerically pure compounds, which are highly desirable in pharmaceutical research [].
Q4: Has the structure of any 2-phenylthiazolidine-4-carboxylic acid derivative been confirmed by X-ray crystallography?
A4: Yes, the structures of methyl (2R,4R)-N-ethoxyoxalyl-2-phenylthiazoliddine-4-carboxylate [] and a specific 1H-pyrrolo[1,2-c]thiazole derivative (8a) synthesized from a 2-phenylthiazolidine-4-carboxylic acid precursor have been determined by X-ray crystallography []. This structural information is crucial for understanding the stereochemistry and conformation of these compounds, which can influence their biological activity and interactions with target molecules.
Q5: Are there alternative synthetic approaches to 2-phenylthiazolidine-4-carboxylic acid beyond traditional methods?
A5: Yes, researchers have explored the use of microwave irradiation to synthesize 2-phenylthiazolidine-4-carboxylic acid from L-cysteine []. This method demonstrated advantages in terms of reaction speed, safety, and yield compared to conventional heating methods. The successful application of microwave technology in this synthesis highlights its potential for preparing optically active compounds more efficiently.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




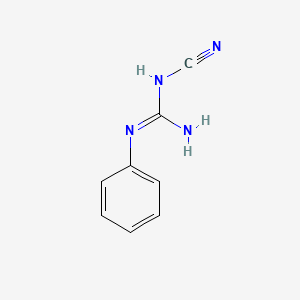


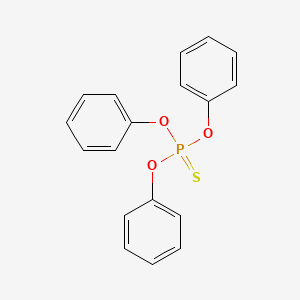

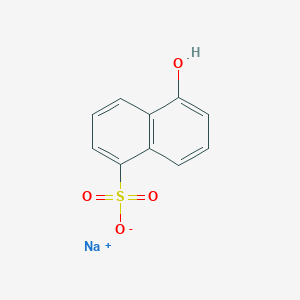
![4-[(1Z)-N-hydroxyethanimidoyl]benzene-1,3-diol](/img/structure/B7775509.png)
![[2-(1-Adamantylthio)ethyl]amine hydrochloride](/img/structure/B7775515.png)

![4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B7775530.png)
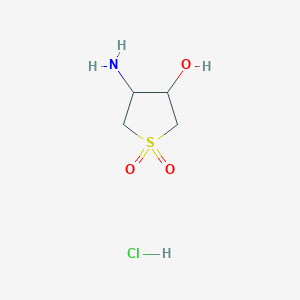
![Amino[(3,4-dichlorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B7775548.png)
